An In-depth Technical Guide to Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate
An In-depth Technical Guide to Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-4-(methylsulfonyl)benzoate is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom ortho to the ester, and a methylsulfonyl group para—confer specific electronic and steric properties that make it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the fluoro and methylsulfonyl groups activates the aromatic ring for nucleophilic substitution, while also influencing the compound's metabolic stability and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate, its logical synthesis, and essential safety considerations for its handling and use in a research environment.
Chemical Identity and Physical Properties
While extensive experimental data for Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is not widely published, its fundamental properties can be collated from supplier information and computational predictions. This information is crucial for its application in synthetic chemistry, enabling researchers to select appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-fluoro-4-(methylsulfonyl)benzoate | - |
| CAS Number | 1354940-65-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁FO₄S | - |
| Molecular Weight | 246.25 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | Inferred from analogous compounds |
| Purity (Commercial) | Typically ≥95% - 97% | [1][3] |
| Melting Point | Not experimentally determined (Predicted) | - |
| Boiling Point | Not experimentally determined (Predicted) | - |
| Density | Not experimentally determined (Predicted) | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and sparingly soluble in water. | Inferred from analogous ethyl esters and sulfonated aromatics. |
Synthesis and Reaction Chemistry
The most direct and industrially scalable route to Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is through the esterification of its corresponding carboxylic acid precursor, 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS: 142994-04-5)[4]. The Fischer-Speier esterification is the standard and most cost-effective method for this transformation.
Proposed Synthetic Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system for the synthesis of Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and safety.
Objective: To synthesize Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate from 2-Fluoro-4-(methylsulfonyl)benzoic acid.
Materials:
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2-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq)[4]
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Ethanol (absolute, ≥99.5%), excess (e.g., 20-40 eq, also serves as solvent)
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Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
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Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Experimental Workflow:
Figure 1: Step-by-step workflow for the Fischer-Speier esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Fluoro-4-(methylsulfonyl)benzoic acid. Add a significant excess of absolute ethanol, which acts as both a reagent and a solvent. This high concentration of alcohol drives the reaction equilibrium towards the product, as per Le Châtelier's principle.
-
Catalysis: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid to the mixture. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[5]
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. This is a self-validating step; effervescence will be observed until all acid is neutralized.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate.
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
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Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets due to fluorine-proton (H-F) and proton-proton (H-H) coupling.
-
One proton will be ortho to the sulfonyl group.
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One proton will be ortho to the fluorine atom.
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One proton will be meta to both the fluorine and sulfonyl groups.
-
-
Ethyl Group Protons (5H):
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A quartet (CH₂) resulting from coupling to the adjacent methyl group.
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A triplet (CH₃) resulting from coupling to the adjacent methylene group.
-
-
Methylsulfonyl Protons (3H): A sharp singlet (CH₃) as these protons have no adjacent protons to couple with.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms, with the carbon attached to the fluorine atom appearing as a doublet due to carbon-fluorine coupling (¹J C-F).
-
Carbonyl Carbon (C=O): In the range of 164-168 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. 115-145 ppm). The carbon directly bonded to fluorine will show a large coupling constant.
-
Ethyl Group Carbons (2C):
-
Methylene carbon (-O-CH₂-) around 60-62 ppm.
-
Methyl carbon (-CH₃) around 14-15 ppm.
-
-
Methylsulfonyl Carbon (1C): The methyl carbon of the sulfonyl group will appear around 44-46 ppm.
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups:
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong, characteristic peaks for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
-
C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve the loss of the ethoxy group (-OEt), followed by the loss of carbon monoxide (CO), which are characteristic fragmentation pathways for ethyl benzoates.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is not widely available, a risk assessment based on structurally similar compounds is imperative. The following precautions are recommended:
Hazard Analysis and Mitigation:
Figure 2: Hazard analysis and corresponding safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust if the material is a solid.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is a key intermediate with significant potential in the development of novel therapeutics. While detailed experimental data on its physical properties remains to be fully documented in public literature, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research involving this compound continues, it is anticipated that a more comprehensive experimental dataset will become available, further solidifying its role in the landscape of modern drug discovery.
References
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PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. National Center for Biotechnology Information. [Link]
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Chemsrc. Ethyl 2-fluoro-4-(methylsulfonyl)benzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
- Vigon International, Inc. (2013).
- Sasol. (2020).
- Mangalore Refinery and Petrochemicals Limited. (2020).
- Aromatic 100 - SAFETY D
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Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? [Link]
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ECHO CHEMICAL CO., LTD. Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate. [Link]
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PubChem. Ethyl 2-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]
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Autech Industry Co.,Limited. Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate. [Link]
Sources
- 1. Ethyl 2-fluoro-4-(methylsulfonyl)benzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. 1354940-65-0 Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate - SEED CHEM M-D851151 | ECHO Chemical - Authorized Distributor [echochemical.com]
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